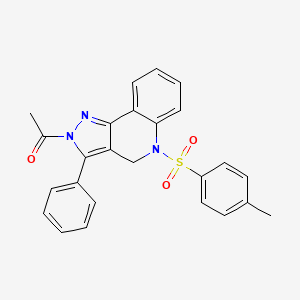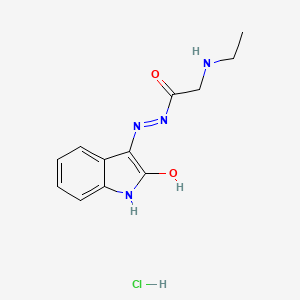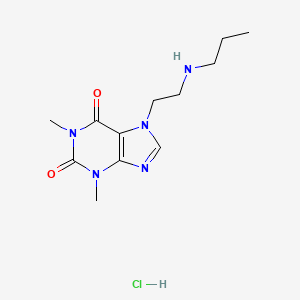
Glutaryl-S-(4-bromobenzyl)cysteinylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Des Réactions Chimiques
Glutaryl-S-(4-bromobenzyl)cysteinylglycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Applications De Recherche Scientifique
Glutaryl-S-(4-bromobenzyl)cysteinylglycine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying peptide chemistry.
Biology: It serves as an inhibitor of glyoxalase I, making it useful in studies related to cellular detoxification processes.
Medicine: Its inhibitory effect on glyoxalase I has potential therapeutic implications for diseases where methylglyoxal accumulation is a problem, such as diabetes.
Industry: It can be used in the development of new materials and as a component in various chemical processes
Mécanisme D'action
The mechanism of action of Glutaryl-S-(4-bromobenzyl)cysteinylglycine involves its interaction with glyoxalase I. By binding to the active site of the enzyme, it inhibits its activity, thereby preventing the detoxification of methylglyoxal. This inhibition can lead to an accumulation of methylglyoxal, which can have various cellular effects .
Comparaison Avec Des Composés Similaires
Similar compounds to Glutaryl-S-(4-bromobenzyl)cysteinylglycine include other inhibitors of glyoxalase I, such as S-(4-bromobenzyl)cysteine . What sets this compound apart is its metabolic stability, which makes it a more effective and longer-lasting inhibitor. Other similar compounds include various cysteine and glycine derivatives that also interact with glyoxalase I .
Propriétés
Numéro CAS |
42583-87-9 |
|---|---|
Formule moléculaire |
C17H21BrN2O6S |
Poids moléculaire |
461.3 g/mol |
Nom IUPAC |
5-[[(2R)-3-[(4-bromophenyl)methylsulfanyl]-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H21BrN2O6S/c18-12-6-4-11(5-7-12)9-27-10-13(17(26)19-8-16(24)25)20-14(21)2-1-3-15(22)23/h4-7,13H,1-3,8-10H2,(H,19,26)(H,20,21)(H,22,23)(H,24,25)/t13-/m0/s1 |
Clé InChI |
YNOWLAGOASVJPR-ZDUSSCGKSA-N |
SMILES isomérique |
C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CCCC(=O)O)Br |
SMILES canonique |
C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCCC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate](/img/structure/B12768047.png)




![benzenesulfonic acid;3-methyl-5-[(E)-1-(4-methylsulfonylphenyl)-2-[3-[6-(2-methylsulfonylpropan-2-yl)quinolin-8-yl]phenyl]ethenyl]-1,2,4-oxadiazole](/img/structure/B12768075.png)








